molecular formula C32H24Br2 B12338833 1,4-Bis(bromodiphenylmethyl)benzene CAS No. 205180-53-6

1,4-Bis(bromodiphenylmethyl)benzene

Katalognummer: B12338833
CAS-Nummer: 205180-53-6
Molekulargewicht: 568.3 g/mol
InChI-Schlüssel: IZDNRYKJWZGODQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(bromodiphenylmethyl)benzene is an organic compound with the molecular formula C32H24Br2 It is a derivative of benzene, where two bromodiphenylmethyl groups are attached to the 1 and 4 positions of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(bromodiphenylmethyl)benzene typically involves the bromination of diphenylmethane derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(bromodiphenylmethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones .

Wissenschaftliche Forschungsanwendungen

1,4-Bis(bromodiphenylmethyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4-Bis(bromodiphenylmethyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, allowing the compound to react with nucleophiles and form various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Bis(bromodiphenylmethyl)benzene is unique due to its specific substitution pattern and the presence of bromodiphenylmethyl groups.

Eigenschaften

CAS-Nummer

205180-53-6

Molekularformel

C32H24Br2

Molekulargewicht

568.3 g/mol

IUPAC-Name

1,4-bis[bromo(diphenyl)methyl]benzene

InChI

InChI=1S/C32H24Br2/c33-31(25-13-5-1-6-14-25,26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(34,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H

InChI-Schlüssel

IZDNRYKJWZGODQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.